2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
CAS No.: 898624-91-4
Cat. No.: VC7273135
Molecular Formula: C20H20N4O4S
Molecular Weight: 412.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898624-91-4 |
|---|---|
| Molecular Formula | C20H20N4O4S |
| Molecular Weight | 412.46 |
| IUPAC Name | N-(4-methoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H20N4O4S/c1-27-15-7-3-13(4-8-15)11-17-19(26)22-20(24-23-17)29-12-18(25)21-14-5-9-16(28-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) |
| Standard InChI Key | XGRLOFDRLBFWGD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC |
Introduction
The compound 2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule featuring a triazine ring system, which is a class of heterocyclic compounds known for their diverse biological activities. This specific compound includes a sulfanyl linkage to a 4-methoxyphenyl acetamide moiety, suggesting potential applications in medicinal chemistry due to its structural complexity and functional groups.
Biological Activity and Potential Applications
While specific biological activity data for 2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is limited, compounds with similar structural features have shown promise in various therapeutic areas. Triazine derivatives have been explored for their antimicrobial, antiviral, and anticancer properties, among others.
Research Findings and Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H21N5O4S | |
| Molecular Weight | 427.5 g/mol | |
| CAS Number | 886964-02-9 | |
| Density | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available |
Given the lack of specific research findings on this compound, further studies would be necessary to fully elucidate its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume